MAO-A Inhibition: Quantified Weak Potency as a Key Differentiator from Potent Analogs in Assay Design
The compound's baseline inhibitory activity against human MAO-A is explicitly weak. It exhibits an IC50 of 1.61E+5 nM, a trait that strictly differentiates it from potent in-class inhibitors. For instance, a highly potent structural analog achieves an MAO-B IC50 of 6.20 nM, representing a potency difference greater than four orders of magnitude [1]. This establishes 2-((5-Chloroquinolin-8-yl)oxy)-N-(3-hydroxypropyl)acetamide as a crucial weak-binding control for mechanistic studies.
| Evidence Dimension | MAO-A Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.61E+5 nM (Human MAO-A) |
| Comparator Or Baseline | Potent in-class analog (CHEMBL2430706): MAO-B IC50 = 6.20 nM; Class-level baseline: Clorgyline (selective MAO-A inhibitor, potent range) |
| Quantified Difference | Target compound's potency is weaker by a factor of >25,000 compared to the potent analog. The target compound's activity is in the micromolar range, contrasting with the nanomolar potency of optimized leads. |
| Conditions | Recombinant human MAO-A, kynuramine conversion to 4-hydroxyquinoline, fluorescence detection after 20 min. |
Why This Matters
This quantified weak activity profile is an essential benchmark for SAR studies, enabling researchers to measure the impact of specific side-chain modifications.
- [1] BindingDB. CHEMBL2430710 Affinity Data for MAO-A. Curated by ChEMBL. Access date 2026-05-10. View Source
